1-Hydroxybaccatin I

描述

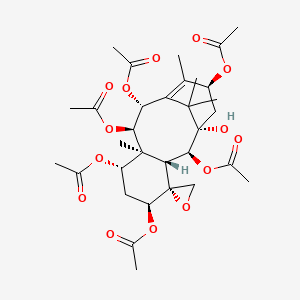

1-Hydroxybaccatin I (C32H44O14, molecular weight 652.68 g/mol) is a diterpenoid taxane derivative isolated from Taxus species, notably the Himalayan yew (Taxus wallichiana Zucc.) and Taxus canadensis . Its structure features a hydroxyl group at the C1 position, a characteristic that distinguishes it from other baccatin derivatives. The compound serves as a biosynthetic precursor in paclitaxel (Taxol) production, a widely used chemotherapeutic agent .

Crystallographic studies of this compound have resolved its stereochemical configuration, providing insights into its NMR spectral anomalies and confirming its role in taxane biosynthesis .

属性

分子式 |

C32H44O14 |

|---|---|

分子量 |

652.7 g/mol |

IUPAC 名称 |

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |

InChI |

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |

InChI 键 |

LUTPIRPNUNHFEV-MBMCFSISSA-N |

SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

手性 SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

同义词 |

1-hydroxy-baccatin I 1-hydroxybaccatin I |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Functional Attributes of 1-Hydroxybaccatin I and Related Taxanes

Key Observations:

- Positional Modifications : The C1 hydroxyl group in this compound distinguishes it from Baccatin III and 10-Deacetylbaccatin III, which lack this substitution. This group may influence its analgesic properties and metabolic stability .

- Role in Biosynthesis: Unlike 10-Deacetylbaccatin III, a primary precursor for paclitaxel, this compound is a minor intermediate, suggesting divergent enzymatic pathways in taxane metabolism .

Pharmacological Activity

This compound demonstrates 72% inhibition of p-benzoquinone-induced abdominal contractions at 10 mg/kg in murine models, outperforming standard analgesics like aspirin in this assay . In contrast, paclitaxel lacks analgesic effects but exhibits potent antiproliferative activity (IC50 = 1–10 nM in cancer cell lines) . Baccatin III and 10-Deacetylbaccatin III show negligible bioactivity in both categories, highlighting the unique pharmacological niche of this compound .

Specificity in Immunoassays

Anti-paclitaxel monoclonal antibody 3A3 exhibits minimal cross-reactivity with this compound (<0.11%), compared to higher cross-reactivity with 7-xylosyltaxol (31.8%) and cephalomannine (6.17%) . This underscores its structural divergence from taxanes with clinically relevant side chains.

Research Implications

This compound’s unique structure-activity profile positions it as a candidate for:

Analgesic Drug Development : Further studies on its mechanism of action and toxicity.

Biosynthetic Engineering : Optimizing Taxus cell cultures to enhance yield for paclitaxel production .

Chemical Probes: Leveraging its low antibody cross-reactivity to design taxane-specific immunoassays .

常见问题

Q. Which databases are most reliable for identifying gaps in this compound research?

- Methodological Answer : Prioritize PubMed and Web of Science for comprehensive coverage of peer-reviewed studies. Avoid overreliance on Google Scholar due to inconsistent indexing. Use MeSH terms (e.g., "Taxanes/chemistry" OR "Antineoplastic Agents, Phytogenic/metabolism") and Boolean operators to refine searches .

Q. How can researchers enhance reproducibility when documenting synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。